molecular formula C16H13Cl2NO2 B4692631 (2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B4692631
M. Wt: 322.2 g/mol
InChI Key: SGJZQDVYKJORRC-AATRIKPKSA-N
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Description

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one: is an organic compound characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 3,5-dichloroaniline with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the dichlorophenyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential pharmaceutical agent.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-[(3,5-dichlorophenyl)amino]-1-(2-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-hydroxyphenyl)prop-2-en-1-one

Uniqueness: The uniqueness of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl groups provides a distinct electronic environment, affecting its interaction with various reagents and biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(3,5-dichloroanilino)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-21-15-4-2-3-11(7-15)16(20)5-6-19-14-9-12(17)8-13(18)10-14/h2-10,19H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJZQDVYKJORRC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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